An In-depth Technical Guide to the Physicochemical Properties of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile, a chemical intermediate with applications in the synthesis of various organic compounds, including dyes and potentially pharmaceutical agents.[1][2] Understanding these properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in biological systems. This document moves beyond a simple data sheet, offering insights into the experimental determination of these properties and their implications for research and development.
Molecular and Structural Characteristics
3-(Ethyl(3-methoxyphenyl)amino)propanenitrile, with the CAS Number 148-87-8, possesses a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol .[2] Its structure features a tertiary aromatic amine and a nitrile functional group, which dictate its chemical reactivity and physical behavior.
Chemical Structure:
The presence of the electron-donating methoxy group on the phenyl ring influences the electron density of the aromatic system and the basicity of the tertiary amine. The nitrile group, with its carbon-nitrogen triple bond, is a site for potential nucleophilic addition and hydrolysis reactions.[3][4]
Known Physical Properties
A summary of the currently available physical data for 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is presented in the table below. It is important to note that while some properties are documented by chemical suppliers, a comprehensive experimental characterization is not widely published in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 148-87-8 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O | [2] |
| Molecular Weight | 190.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/oily liquid | [5] |
| Boiling Point | 137-140 °C at 4 mmHg | [1] |
| Density | 1.03 g/cm³ | [1] |
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological assays. Based on its structure, 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is expected to be sparingly soluble in water and soluble in common organic solvents.
Theoretical Considerations
The molecule possesses both hydrophobic (aromatic ring, ethyl group) and hydrophilic (nitrile group, potential for protonation of the amine) characteristics. The tertiary amine group is basic and will exhibit increased aqueous solubility in acidic conditions due to the formation of a soluble salt.[6][7]
Experimental Protocol for Solubility Determination
A systematic approach to determining the solubility of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile in various solvents is essential.[8][9]
Materials:
-
3-(Ethyl(3-methoxyphenyl)amino)propanenitrile
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Common organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, toluene)
-
Test tubes and vortex mixer
-
pH indicator strips
Procedure:
-
Water Solubility: To approximately 0.1 mL of the compound in a test tube, add 3 mL of deionized water in portions, with vigorous shaking after each addition.[8] Observe for the formation of a homogeneous solution. Test the pH of the resulting solution with a pH strip.[9]
-
Aqueous Acid and Base Solubility: If the compound is insoluble in water, test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ using the same procedure as for water.[6][10] Solubility in 5% HCl is indicative of a basic compound (amine).[6]
-
Organic Solvent Solubility: Systematically test the solubility in a range of organic solvents from polar to nonpolar.
-
Solubility in Concentrated Acid: For compounds insoluble in the above, solubility in concentrated H₂SO₄ can indicate the presence of functional groups that can be protonated, such as the nitrile and the ether oxygen.[7]
Below is a diagram illustrating the workflow for determining the solubility class of an organic compound.
Caption: Experimental workflow for determining the solubility of an organic compound.
Partition Coefficient (LogP): A Measure of Lipophilicity
The n-octanol/water partition coefficient (LogP) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[11] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[11]
Experimental Determination of LogP
The shake-flask method is the gold standard for experimental LogP determination.[12]
Procedure:
-
Prepare a stock solution of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile in n-octanol.
-
Saturate n-octanol with water and water with n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing a known volume of the water phase.
-
Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.[11]
An alternative and faster method for LogP determination is by HPLC.[13]
The following diagram outlines the shake-flask method for LogP determination.
Caption: Workflow for the shake-flask method of LogP determination.
Acid Dissociation Constant (pKa): Quantifying Basicity
The pKa value is a measure of the acidity or basicity of a compound. For 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile, the pKa of the conjugate acid of the tertiary amine is of primary interest. This value will determine the extent of ionization at a given pH, which is crucial for understanding its behavior in biological systems and for developing analytical methods.
Predictive Insights
The basicity of the tertiary amine is influenced by the electronic effects of the substituents on the aromatic ring. The methoxy group is an electron-donating group, which should increase the electron density on the nitrogen atom, thereby increasing its basicity compared to an unsubstituted aniline derivative. Computational methods can be employed to predict the pKa value.[14][15]
Experimental Determination of pKa
Potentiometric titration is a common method for determining the pKa of amines.
Procedure:
-
Dissolve a precise amount of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution using a calibrated pH meter as the titrant is added.
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Safety and Handling
3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Do not eat, drink, or smoke when using this product. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile. While some fundamental data is available, further experimental characterization of its solubility, LogP, and pKa is essential for its full potential to be realized in research and development. The protocols outlined herein provide a solid foundation for researchers to obtain this critical data, ensuring the safe and effective use of this versatile chemical intermediate.
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